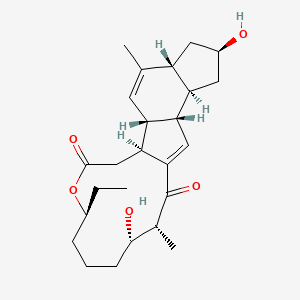

Spinosyn D aglycone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spinosyn D aglycone est un membre de la famille des insecticides spinosyn, qui sont des produits naturels dérivés de la fermentation de la bactérie Saccharopolyspora spinosa. Ces composés sont connus pour leurs activités insecticides puissantes et leur faible impact environnemental. Spinosyn D est l'un des principaux composants du Spinosad, un insecticide largement utilisé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Spinosyn D est produit par fermentation de Saccharopolyspora spinosa. La biosynthèse implique la formation d'un noyau macrolide tétracyclique dérivé de polykétide, qui est ensuite glycosylé avec deux saccharides, le rhamnose et la forosamine . Le processus de fermentation est optimisé pour maximiser le rendement en spinosyn D.

Méthodes de production industrielle : La production industrielle de spinosyn D implique des procédés de fermentation à grande échelle. Le bouillon de fermentation est extrait et les composés spinosyn sont purifiés à l'aide de diverses techniques chromatographiques. Le processus de production est conçu pour être respectueux de l'environnement et durable .

Analyse Des Réactions Chimiques

Types de réactions : Spinosyn D aglycone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés insecticides ou pour créer de nouveaux dérivés.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder le this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés pour les réactions de réduction.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l'azoture de sodium ou le cyanure de potassium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de spinosyn avec des activités insecticides améliorées ou des propriétés physicochimiques modifiées .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la biosynthèse des polykétides et pour développer de nouvelles méthodologies de synthèse.

Biologie : Spinosyn D est étudié pour ses propriétés insecticides et ses effets sur la physiologie des insectes.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant que composé de tête pour le développement de nouveaux produits pharmaceutiques.

5. Mécanisme d'action

Spinosyn D exerce ses effets insecticides en perturbant les récepteurs nicotiniques de l'acétylcholine dans le système nerveux des insectes. Cette perturbation conduit à des impulsions nerveuses continues, provoquant une paralysie et finalement la mort de l'insecte. Le composé montre une forte sélectivité envers les insectes cibles, ce qui le rend moins nocif pour les organismes non cibles .

Composés similaires :

Spinosyn A : Un autre composant principal du Spinosad, qui diffère du spinosyn D par un seul groupe méthyle.

Spinosyn E et F : Ces composés sont des dérivés déméthylés du spinosyn A et D, respectivement.

Unicité : Spinosyn D est unique en raison de ses caractéristiques structurelles spécifiques et de son activité insecticide puissante. Son mécanisme d'action sélectif et son faible impact environnemental en font un composé précieux dans les programmes de lutte intégrée contre les ravageurs .

Applications De Recherche Scientifique

Insecticidal Applications

1. Efficacy Against Pests

Spinosyn D aglycone exhibits high efficacy against a range of agricultural pests, particularly lepidopteran species. Research has demonstrated that spinosyns disrupt nicotinic acetylcholine receptors in insects, leading to paralysis and death. This mechanism of action is distinct from many conventional insecticides, which often target different pathways.

Table 1: Insecticidal Activity of this compound

| Pest Species | LC50 (ppm) | Comparison with Other Insecticides |

|---|---|---|

| Heliothis virescens | 0.3 | Comparable to cypermethrin (0.26) |

| Spodoptera frugiperda | 0.5 | More effective than chlorpyrifos |

| Plutella xylostella | 0.4 | Similar efficacy to lambda-cyhalothrin |

2. Integrated Pest Management

The unique selectivity of this compound makes it an excellent candidate for integrated pest management (IPM) programs. Its lower toxicity to beneficial insects and mammals allows for its use in sustainable agricultural practices, minimizing environmental impact while effectively controlling pest populations .

Structural Modifications and Derivatives

Research into the structural modifications of this compound has led to the development of derivatives with enhanced insecticidal properties. For instance, modifications involving glycosylation patterns have shown promise in improving potency against resistant pest populations.

Case Study: Development of Spinetoram

Spinetoram, a semisynthetic derivative of spinosyns A and D, was developed to enhance efficacy and reduce resistance issues. Studies have indicated that spinetoram exhibits improved activity against several pests compared to its parent compounds, demonstrating the potential for engineered variants of this compound .

Environmental Impact and Safety

The use of this compound is associated with reduced environmental toxicity compared to traditional synthetic insecticides. Studies indicate that it poses minimal risk to non-target organisms, including birds and aquatic life, making it a suitable option for environmentally conscious agricultural practices .

Mécanisme D'action

Spinosyn D exerts its insecticidal effects by disrupting the nicotinic acetylcholine receptors in the nervous system of insects. This disruption leads to continuous nerve impulses, causing paralysis and eventually death of the insect. The compound shows high selectivity towards target insects, making it less harmful to non-target organisms .

Comparaison Avec Des Composés Similaires

Spinosyn A: Another principal component of Spinosad, differing from spinosyn D by a single methyl group.

Spinosyn E and F: These compounds are demethylated derivatives of spinosyn A and D, respectively.

Uniqueness: Spinosyn D is unique due to its specific structural features and its potent insecticidal activity. Its selective mechanism of action and lower environmental impact make it a valuable compound in integrated pest management programs .

Activité Biologique

Spinosyn D aglycone, a derivative of the spinosyn family, exhibits significant biological activity, particularly as an insecticide. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Spinosyns are naturally derived insecticides produced by the bacterium Saccharopolyspora spinosa. The spinosyn family includes several compounds, with spinosyn A and D being the most studied. This compound is characterized by its unique tetracyclic structure and the absence of sugar moieties, which are crucial for its insecticidal activity.

The primary mechanism through which this compound exerts its biological effects involves the modulation of neurotransmitter release in insects. Specifically, it targets nicotinic acetylcholine receptors (nAChRs), leading to paralysis and eventual death of the pest. This action is distinct from traditional insecticides, providing a lower environmental impact and reduced toxicity to non-target organisms.

Biological Activity Data

Table 1 summarizes the biological activity of this compound compared to other spinosyns:

| Compound | LC50 (ppm) | Target Pest | Reference |

|---|---|---|---|

| Spinosyn A | 0.3 | Heliothis virescens | |

| Spinosyn D | 0.5 | Heliothis virescens | |

| This compound | 1.2 | Heliothis virescens |

Note: LC50 refers to the lethal concentration required to kill 50% of the test population.

Case Studies

- Efficacy Against Lepidopteran Pests : In a study examining the efficacy of spinosyns against lepidopteran larvae, this compound was tested alongside its glycosylated counterparts. Results indicated that while spinosyn A exhibited superior potency (LC50 = 0.3 ppm), this compound still demonstrated significant larvicidal activity (LC50 = 1.2 ppm) but was less effective than its glycosylated forms .

- Comparative Toxicology : A comparative study on the toxicity profiles of spinosyns highlighted that this compound has a relatively higher LD50 value compared to spinosyn A, indicating a lower acute toxicity in mammals. This characteristic is beneficial for integrated pest management strategies where non-target organism safety is paramount .

- Field Trials : Field trials conducted in agricultural settings showed that formulations containing this compound effectively reduced pest populations with minimal impact on beneficial insects, showcasing its potential as a sustainable pest control agent .

Research Findings

Recent research has focused on optimizing the biosynthesis of spinosyns to enhance yields and efficacy. Key findings include:

- Biosynthetic Pathway : The biosynthesis of spinosyns involves a type I polyketide synthase pathway, which is critical for producing the core structure of these compounds . Understanding this pathway allows for genetic modifications aimed at increasing production rates.

- Substrate Specificity : Studies on the substrate specificity of enzymes involved in the biosynthesis have revealed that modifications to sugar attachments can significantly alter biological activity and potency . This opens avenues for developing more effective derivatives.

Propriétés

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXGESFEOGOUOJ-OSPFSVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.